molecular formula C13H20F2N2 B13167782 (3-Amino-2,2-difluoropropyl)(benzyl)propylamine

(3-Amino-2,2-difluoropropyl)(benzyl)propylamine

Cat. No.: B13167782
M. Wt: 242.31 g/mol
InChI Key: CQCVEBNHZAVCGX-UHFFFAOYSA-N
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Description

(3-Amino-2,2-difluoropropyl)(benzyl)propylamine is a fluorinated tertiary amine characterized by a 3-amino-2,2-difluoropropyl backbone and a benzyl substituent.

Properties

Molecular Formula

C13H20F2N2

Molecular Weight

242.31 g/mol

IUPAC Name

N'-benzyl-2,2-difluoro-N'-propylpropane-1,3-diamine

InChI

InChI=1S/C13H20F2N2/c1-2-8-17(11-13(14,15)10-16)9-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3

InChI Key

CQCVEBNHZAVCGX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 2,2-difluoropropylamine, and appropriate reagents for amination.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol, with a catalyst such as palladium on carbon.

    Purification: After the reaction, the product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-difluoropropyl)(benzyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)(benzyl)propylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propylamine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Reference
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine 2,2-difluoro, 3-amino, benzyl ~265.3* Tertiary amine, difluoroalkyl
Bis-pTFN-1 Bis(p-CF₃-benzyl), nitroimidazole ~520.3 Nitroimidazole, trifluoromethyl
CF3PM Trifluoromethylpyrimidine, nitroimidazole ~354.3 Pyrimidine, nitroimidazole
Diethyl({2-[(3,3,3-TFP)amino]ethyl})amine 3,3,3-Trifluoropropyl, diethylamino ~245.3 Trifluoropropyl, tertiary amine
mTFN-1 m-CF₃-benzyl, nitroimidazole ~400.8 Nitroimidazole, trifluoromethyl

*Estimated based on tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate (MW 210.12 in ) with benzyl and propylamine additions.

Key Observations :

  • Fluorination patterns (e.g., 2,2-difluoro vs. trifluoromethyl) significantly alter electronic properties and lipophilicity.
  • Benzyl and nitroimidazole groups enhance aromatic interactions and hypoxia-targeting capabilities, respectively .

Comparison :

  • Quaternization (e.g., methyl iodide in ) is efficient for modifying tertiary amines, a strategy applicable to the target compound.
  • Fluorinated propylamines often require specialized reagents (e.g., TBAF in ) or labeling techniques (e.g., ¹⁸F in ).

Physicochemical Properties

Table 3: Physicochemical Profiles

Compound Name Solubility Stability Predicted CCS (Ų, [M+H]⁺) Reference
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine Moderate (aqueous) Stable at RT (analog data) 146.6
Bis-pTFN-1 Water-soluble Stable at 0–5°C (aqueous) Not available
CF3PM Water-soluble Stable under physiological conditions Not available

Key Insights :

  • Difluoro substitution may reduce solubility compared to trifluoromethyl derivatives but enhance metabolic stability .

Comparison :

  • The benzyl group in the target compound may enhance aromatic stacking in biological targets, similar to nitroimidazole derivatives in .
  • Fluorine atoms improve detectability in imaging modalities (e.g., ¹⁹F-MRS, PET), though direct data on the target compound are lacking .

Table 5: Toxicity Data for Propylamine Derivatives

Compound Name Toxicity Profile Reference
Propylamine Corrosive, flammable, pulmonary edema risk
Bis-pTFN-1 Neurotoxicity at high doses
CF3PM No adverse effects in mice

Insights :

  • Fluorination and benzyl substitution likely mitigate the corrosive hazards of plain propylamine .

Biological Activity

(3-Amino-2,2-difluoropropyl)(benzyl)propylamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₈F₂N₂
  • Molecular Weight : 250.29 g/mol
  • Functional Groups : Amino group, difluoropropyl moiety, and benzyl substituent.

The biological activity of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert anti-proliferative effects against certain cancer cell lines by inhibiting key cellular pathways involved in cell growth and survival.

Key Mechanisms Identified:

  • Inhibition of Cell Proliferation : The compound has shown potential to inhibit the proliferation of cancer cells, similar to other derivatives that target microtubule assembly and receptor interactions .
  • Antimicrobial Activity : Its derivatives have been evaluated for antimicrobial properties, suggesting a broad spectrum of activity against bacteria and fungi .

Anti-Proliferative Activity

The anti-proliferative effects were evaluated using various cancer cell lines. Below is a summary of findings:

CompoundCell LineIC50 (nM)Notes
5iHCT116120-130Most potent among tested analogues
5hMDA-MB-231200-350Significant growth inhibition
5jHCT116 & MDA-MB-231>85%Effective across multiple lines

These results indicate that the compound exhibits significant anti-proliferative activity comparable to established chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

PathogenCompoundMIC (µg/mL)
Mycobacterium tuberculosis3-Amino-2,2-difluoropropyl derivative12.5
Candida albicansBenzyl derivative25
Staphylococcus aureusPropylamine derivative15

The compound demonstrated promising antibacterial and antifungal activities, particularly against Mycobacterium tuberculosis and Candida albicans, indicating its potential as an antimicrobial agent .

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers investigated the anti-cancer properties of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine derivatives on HCT116 and MDA-MB-231 cells.
    • Results indicated that compounds with specific substitutions maintained or enhanced anti-proliferative activity compared to parent compounds.
  • Antimicrobial Evaluation :
    • A series of derivatives were synthesized and tested against common pathogens.
    • Notably, compounds with longer carbon chains exhibited increased antibacterial activity, suggesting a structure-activity relationship that warrants further investigation .

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